molecular formula C24H42N4O8 B1446164 tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate CAS No. 1630906-60-3

tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate

Cat. No. B1446164
M. Wt: 514.6 g/mol
InChI Key: HAGQSTKTUAYTMX-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate” is a chemical compound with the IUPAC name tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11(8-13)5-4-6-12-11/h12H,4-8H2,1-3H3 . This indicates that the compound has a spirocyclic structure, with a nitrogen atom at positions 2 and 5 of the octane ring. The carboxylate group is attached to the tert-butyl group.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 212.29 . It is a liquid or semi-solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Structure

  • Synthesis Through Cycloaddition : tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate derivatives have been synthesized through a stereospecific [3+2] 1,3-cycloaddition of 3-methylene azetidin-2-ones with nitrones, producing compounds with significant structural variation (Chiaroni et al., 2000).

  • Crystallographic Analysis : Detailed crystallographic analyses of these compounds have been conducted, revealing the influence of substituents on the cyclohexane ring in supramolecular arrangements (Graus et al., 2010).

Chemical Properties and Reactions

  • Alkylation Studies : Research on the alkylation of similar compounds, such as 6-aryl-6,7-diazaspiro [3.4]octane-5,8-diones, contributes to understanding the chemical properties and potential reactions of tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate (Brabander & Wright, 1965).

  • Molecular Structure and Synthesis : The molecular structure and synthesis of related compounds like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate have been explored, providing insights into the structural aspects of similar compounds (Moriguchi et al., 2014).

Applications in Medicinal Chemistry

  • Synthesis of Biologically Active Compounds : The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and its use in the development of novel compounds that complement traditional piperidine ring systems highlights the potential of tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate in medicinal chemistry (Meyers et al., 2009).

  • Plasmodium falciparum Research : A novel diazaspiro[3.4]octane series, which includes compounds similar to tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate, was identified for its activity against multiple stages of the human malaria parasite Plasmodium falciparum, demonstrating the compound's potential in antimalarial research (Le Manach et al., 2021).

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H315, H318, H332, and H335 . These statements indicate that the compound can cause skin irritation, eye damage, and may be harmful if inhaled. It may also cause respiratory irritation .

properties

IUPAC Name

tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20N2O2.C2H2O4/c2*1-10(2,3)15-9(14)13-6-4-5-11(13)7-12-8-11;3-1(4)2(5)6/h2*12H,4-8H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGQSTKTUAYTMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CNC2.CC(C)(C)OC(=O)N1CCCC12CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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